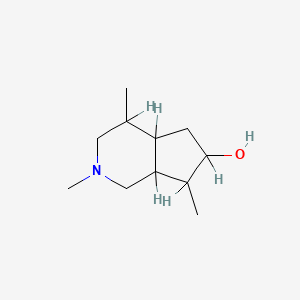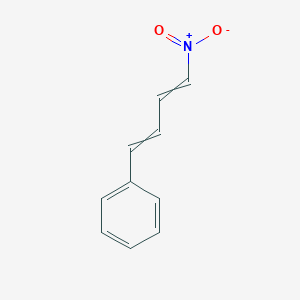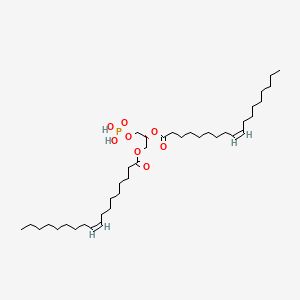
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base with an ethylthio group at the 6-position and a hydroxymethyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions, including condensation and cyclization, to introduce the ethylthio group at the 6-position.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a glycosylation reaction, where the purine base is coupled with a protected sugar derivative.
Deprotection and Hydroxymethylation: The final steps involve deprotection of the sugar moiety and introduction of the hydroxymethyl group through selective oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, automated reactors, and purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the purine base or the oxolane ring.
Substitution: Nucleophilic substitution reactions can occur at the purine base, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted analogs with potential biological activity.
科学的研究の応用
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: Investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine: Explored for its potential antiviral and anticancer properties, particularly in inhibiting viral replication and inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
作用機序
The mechanism of action of 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases, thereby inhibiting viral replication and inducing cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(6-Methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Ethylaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Ethylsulfanylpurin-9-yl)-5-(methyl)oxolane-3,4-diol
Uniqueness
Compared to similar compounds, 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the ethylthio group at the 6-position, which enhances its biological activity and specificity. This structural feature allows for stronger interactions with target enzymes and nucleic acids, making it a promising candidate for therapeutic applications.
特性
CAS番号 |
13286-04-9 |
|---|---|
分子式 |
C12H16N4O4S |
分子量 |
312.35 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4S/c1-2-21-11-7-10(13-4-14-11)16(5-15-7)12-9(19)8(18)6(3-17)20-12/h4-6,8-9,12,17-19H,2-3H2,1H3/t6-,8-,9-,12-/m1/s1 |
InChIキー |
SXDRPWJMWHDCLL-WOUKDFQISA-N |
SMILES |
CCSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
異性体SMILES |
CCSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CCSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
同義語 |
NSC39368 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)









![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)


